molecular formula C16H13NO4 B13945303 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran CAS No. 57543-88-1

6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran

Cat. No.: B13945303
CAS No.: 57543-88-1
M. Wt: 283.28 g/mol
InChI Key: BYTMTVAVPIPXIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-methoxy-2-phenyl-2H-1-benzopyran with nitric acid to introduce the nitro group at the 3-position . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

57543-88-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

6-methoxy-3-nitro-2-phenyl-2H-chromene

InChI

InChI=1S/C16H13NO4/c1-20-13-7-8-15-12(9-13)10-14(17(18)19)16(21-15)11-5-3-2-4-6-11/h2-10,16H,1H3

InChI Key

BYTMTVAVPIPXIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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